An In-depth Technical Guide to the Core Chemical Properties of 2-Azaspiro[4.4]nonane Hemioxalate
An In-depth Technical Guide to the Core Chemical Properties of 2-Azaspiro[4.4]nonane Hemioxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azaspiro[4.4]nonane and its derivatives are of significant interest in medicinal chemistry and drug development due to their rigid, three-dimensional structures that can effectively mimic peptide turns and present pharmacophoric groups in a well-defined spatial orientation. The spirocyclic core is a key structural motif found in a variety of biologically active compounds. This guide focuses on the hemioxalate salt of 2-Azaspiro[4.4]nonane, providing a comprehensive overview of its chemical properties, synthesis, and potential biological relevance based on available data for the parent compound and related structures.
Chemical and Physical Properties
While specific experimental data for 2-Azaspiro[4.4]nonane hemioxalate (CAS RN: 1523617-88-0) is not extensively available in public literature, the properties of the free base, 2-Azaspiro[4.4]nonane (CAS RN: 175-94-0), provide a foundational understanding. The formation of the hemioxalate salt is intended to modify properties such as solubility and stability, which are critical for pharmaceutical development.
Properties of 2-Azaspiro[4.4]nonane (Free Base)
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅N | [1] |
| Molecular Weight | 125.21 g/mol | [1] |
| Boiling Point | 182.5 °C at 760 mmHg | |
| Density | 0.95 g/cm³ | |
| Flash Point | 56.8 °C | |
| Refractive Index | 1.499 | |
| LogP | 1.86890 | |
| Topological Polar Surface Area | 12 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
Properties of 2-Azaspiro[4.4]nonane Hemioxalate
| Property | Value | Notes |
| CAS Number | 1523617-88-0 | |
| Molecular Formula | (C₈H₁₅N)₂ · C₂H₂O₄ | This represents a 2:1 molar ratio of the amine to oxalic acid. |
| Molecular Weight | 340.46 g/mol | |
| Appearance | Likely a crystalline solid | Based on typical properties of amine salts. |
| Solubility | Expected to have higher aqueous solubility than the free base. | Salt formation is a common strategy to improve the water solubility of amines. |
| Melting Point | Not reported in available literature. | Will be significantly different from the boiling point of the free base. |
| Stability | Generally, oxalate salts of amines are stable under standard conditions. |
Experimental Protocols
Synthesis of 2-Azaspiro[4.4]nonane
The synthesis of the 2-Azaspiro[4.4]nonane core can be achieved through various synthetic routes. One common approach involves the construction of the pyrrolidine ring onto a pre-existing cyclopentane derivative. A representative, though not exhaustive, synthetic workflow is conceptualized below.
Caption: Conceptual workflow for the synthesis of the 2-Azaspiro[4.4]nonane core.
A detailed experimental protocol for a related azaspirocycle, 1-Azaspiro[4.4]nonane, involves a domino radical bicyclization. This method utilizes an O-benzyl oxime ether with a tethered alkenyl moiety. The reaction is initiated by AIBN (2,2'-azobisisobutyronitrile) or triethylborane and promoted by Bu₃SnH. The general steps are:
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Preparation of the Oxime Ether Precursor: Synthesis of the starting material containing both the oxime and alkenyl functional groups.
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Radical Cyclization:
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A solution of the oxime ether precursor in a suitable solvent (e.g., cyclohexane) is prepared.
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The radical initiator (AIBN) and promoter (tributyltin hydride) are added.
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The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to initiate the radical cascade, leading to the formation of the spirocyclic core.
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Purification: The crude product is purified using column chromatography to isolate the desired azaspiro[4.4]nonane derivative.
Preparation of 2-Azaspiro[4.4]nonane Hemioxalate
A general protocol for the preparation of an amine hemioxalate salt from the free base is as follows:
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Dissolution of the Amine: Dissolve two molar equivalents of 2-Azaspiro[4.4]nonane in a suitable organic solvent, such as isopropanol or ethanol.
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Preparation of Oxalic Acid Solution: In a separate flask, dissolve one molar equivalent of anhydrous oxalic acid in the same solvent.
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Salt Formation: Slowly add the oxalic acid solution to the amine solution with stirring. The hemioxalate salt will typically precipitate out of the solution.
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Isolation and Purification: The resulting solid is collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the pure 2-Azaspiro[4.4]nonane hemioxalate.
Caption: General workflow for the preparation of 2-Azaspiro[4.4]nonane hemioxalate.
Potential Signaling Pathways and Biological Activities
While no specific biological data for 2-Azaspiro[4.4]nonane hemioxalate is publicly available, the azaspiro[4.4]nonane scaffold is a component of various biologically active molecules. For instance, derivatives of azaspirocycles have been investigated for their activity as agonists of G-protein coupled receptors (GPCRs), such as GPR119, which is a target for the treatment of type 2 diabetes and obesity.
The rigid spirocyclic structure is adept at positioning substituents in a precise three-dimensional arrangement, which can lead to high-affinity interactions with biological targets. The nitrogen atom in the 2-position can act as a key hydrogen bond acceptor or a point for further chemical modification to modulate activity and selectivity.
Caption: Hypothesized signaling pathway for a biologically active 2-Azaspiro[4.4]nonane derivative.
Conclusion
2-Azaspiro[4.4]nonane hemioxalate is a chemical entity with potential applications in drug discovery, leveraging the favorable structural characteristics of the azaspiro[4.4]nonane core. While detailed experimental data for this specific salt is limited, this guide provides a foundational understanding based on the properties of the parent amine and general chemical principles. The provided conceptual experimental protocols offer a starting point for its synthesis and characterization. Further research into the biological activities of this and related compounds is warranted to fully explore their therapeutic potential.
